2-(2-Bromoethyl)-4-chloropyridine;hydrobromide
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Overview
Description
2-(2-Bromoethyl)-4-chloropyridine;hydrobromide is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromoethyl group and a chloropyridine moiety, making it a versatile intermediate in organic synthesis. It is commonly used in various chemical reactions due to its reactivity and ability to form stable products.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloropyridine with 2-bromoethanol in the presence of a strong acid, such as hydrobromic acid, to yield the desired product . The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Bromoethyl)-4-chloropyridine;hydrobromide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-4-chloropyridine;hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
Scientific Research Applications
2-(2-Bromoethyl)-4-chloropyridine;hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-4-chloropyridine;hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds. The chloropyridine moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the pyridine ring.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Bromoethyl)-4-chloropyridine;hydrobromide is unique due to the presence of both a bromoethyl group and a chloropyridine moiety, which provides a combination of reactivity and stability not commonly found in other compounds. This dual functionality makes it a valuable intermediate in various synthetic pathways and enhances its versatility in chemical reactions.
Properties
IUPAC Name |
2-(2-bromoethyl)-4-chloropyridine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN.BrH/c8-3-1-7-5-6(9)2-4-10-7;/h2,4-5H,1,3H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHFAEYKIRJHHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CCBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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